2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family. Quinoxalines are recognized for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities. The compound is particularly noted for its application in medicinal chemistry, where it is explored as a potential agent for various therapeutic uses, including antipsychotic drugs and kinase inhibitors.
The compound's IUPAC name is 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline, with a molecular formula of and a molecular weight of approximately 262.74 g/mol. It is classified under the category of heterocyclic compounds, specifically within the quinoxaline derivatives. Its CAS number is 155584-74-0 .
The synthesis of 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline typically involves several steps:
These synthetic routes can vary in conditions such as solvent choice, temperature, and reaction time to optimize yield and purity .
The molecular structure of 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline features a quinoxaline ring system substituted with a chlorine atom and a 4-methylpiperazine group. The structural formula can be represented as follows:
2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline can undergo various chemical reactions:
Common reagents for these reactions include:
While specific mechanisms for 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline are not extensively documented, quinoxaline derivatives have demonstrated significant activity against various biological targets. Notably, they exhibit potent inhibitory effects on phosphoinositide 3-kinase alpha (PI3Kα), which plays a vital role in cellular signaling pathways related to growth and metabolism.
The binding affinity of this compound for specific receptors, such as serotonin receptors, has been highlighted in studies indicating its potential use in neuropharmacology .
The physical properties of 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline include:
Chemical properties include:
Relevant data from analyses indicate stability under standard laboratory conditions but may require careful handling due to its reactive chlorine substituent.
2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline has several applications across different fields:
The compound's versatility makes it a valuable candidate for further research into novel therapeutic agents and materials .
2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline (CAS No. 155584-74-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₁₅ClN₄ and a molecular weight of 262.74 g/mol. Its IUPAC name is consistent with its structure: a quinoxaline core substituted at the 2-position by chlorine and at the 3-position by a 4-methylpiperazin-1-yl group. The systematic name reflects the connectivity: 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline [1] [3].
The compound’s canonical SMILES notation is CN1CCN(CC1)C1=NC2=CC=CC=C2N=C1Cl, which encodes the quinoxaline ring system fused to a benzene ring, the chlorine atom at position 2, and the 4-methylpiperazine moiety linked via a nitrogen atom at position 3. The InChIKey identifier (FFXVTQDGTKEXHF-UHFFFAOYSA-N) provides a unique, standardized representation for database searches [1].
Table 1: Molecular Identification Data
| Property | Value |
|---|---|
| CAS Registry Number | 155584-74-0 |
| Molecular Formula | C₁₃H₁₅ClN₄ |
| Molecular Weight | 262.74 g/mol |
| IUPAC Name | 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline |
| SMILES | CN1CCN(CC1)C1=NC2=CC=CC=C2N=C1Cl |
| InChIKey | FFXVTQDGTKEXHF-UHFFFAOYSA-N |
Structural characterization of this compound relies on spectroscopic methods:
Computational studies (DFT/B3LYP) predict bond lengths and angles, such as the C2–Cl bond (1.73 Å) and C3–N(piperazine) bond (1.35 Å), aligning with X-ray data for analogous quinoxalines [4].
This compound belongs to a broader class of bioactive quinoxaline-piperazine hybrids. Key structural comparisons include:
Table 2: Structural and Property Comparison of Key Quinoxaline Derivatives
| Compound | CAS No. | Molecular Formula | Key Structural Feature | cLogP | Bioactivity Relevance |
|---|---|---|---|---|---|
| 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | 155584-74-0 | C₁₃H₁₅ClN₄ | N-Methylpiperazine | 2.1 | Antimicrobial scaffolds |
| 2-Chloro-3-(piperazin-1-yl)quinoxaline | 164670-46-6 | C₁₂H₁₃ClN₄ | Unsubstituted piperazine | 1.8 | Intermediate for anticancer agents |
| Quinoxaline-5-carboxylic acid (Qx28) | N/A | C₉H₆N₂O₂ | Carboxylic acid at C5 | 0.9 | Otoprotectant (blocks NF-κB) |
| Pyrazolo[3,4-b]quinoxaline hybrids | N/A | Variable | Pyrazolo fusion | 2.5–3.8 | VEGFR-2 kinase inhibition |
Structure-activity relationship (SAR) studies indicate:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5